Scopine hydrochloride

Description

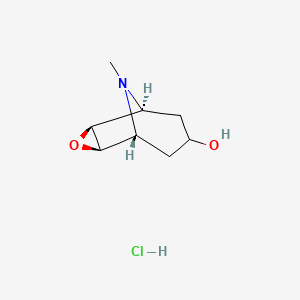

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Scopine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopine (B3395896) hydrochloride, a tropane (B1204802) alkaloid and a principal active metabolite of scopolamine (B1681570), exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a non-selective antagonist, it exhibits affinity for all five muscarinic receptor subtypes (M1-M5), thereby modulating a wide array of physiological functions governed by the parasympathetic nervous system. This technical guide provides an in-depth exploration of the mechanism of action of scopine hydrochloride, including its receptor binding profile, downstream signaling consequences, and detailed experimental protocols for its characterization.

Introduction

This compound is a derivative of tropane alkaloids, a class of compounds naturally found in plants of the Solanaceae family.[1] It is recognized as an anticholinergic agent, acting by blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors.[1] This antagonistic action forms the basis of its physiological effects, which include smooth muscle relaxation, reduced secretions, and effects on the central nervous system.[1] This document serves as a comprehensive resource for understanding the molecular interactions and cellular consequences of this compound's engagement with its targets.

Receptor Binding Profile

The primary molecular targets of this compound are the muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five distinct subtypes (M1, M2, M3, M4, and M5). While direct and extensive binding data for this compound is limited in publicly available literature, the data for its parent compound, scopolamine, provides a robust proxy for its binding characteristics.[2][3] Scopolamine, and by extension scopine, is a competitive antagonist, meaning it binds to the same site as acetylcholine but does not activate the receptor.[3]

Data Presentation: Binding Affinities

The following table summarizes the binding affinities (Ki) of scopolamine for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |

Data compiled from publicly available sources. Experimental conditions may vary.[3][4]

This compound also exhibits high selectivity for muscarinic receptors over nicotinic acetylcholine receptors, with a reported IC50 value of 3 µM for muscarinic receptors and >500 µM for nicotinic receptors.

Downstream Signaling Pathways

The antagonistic action of this compound at muscarinic receptors directly impacts intracellular signaling cascades. The specific pathway affected is dependent on the G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). By blocking the activation of these receptors, this compound inhibits this cascade, preventing the rise in intracellular calcium and subsequent cellular responses.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Gi/o activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. This compound's antagonism of M2 and M4 receptors prevents these inhibitory effects, thereby maintaining or increasing cAMP levels and preventing agonist-induced hyperpolarization.

Mandatory Visualizations: Signaling Pathways

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Prepare a solution of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]NMS), at a concentration close to its dissociation constant (Kd).

-

Prepare a high concentration solution of a non-labeled antagonist, such as atropine (1 µM), for determining non-specific binding.

-

-

Incubation: In a 96-well filter plate, add the assay buffer, cell membranes (10-20 µg protein), and one of the following:

-

Buffer only (for total binding).

-

Atropine solution (for non-specific binding).

-

A specific dilution of this compound.

-

-

Initiate Binding: Add the [3H]NMS solution to each well to initiate the binding reaction.

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium via Gq-coupled muscarinic receptors (M1, M3, M5).

-

Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

-

cAMP Accumulation Assay

This functional assay assesses the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase via Gi-coupled muscarinic receptors (M2, M4).

-

Cell Culture: Culture cells stably expressing the M2 or M4 receptor subtype.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a combination of forskolin (B1673556) (to elevate basal cAMP levels) and a muscarinic agonist (e.g., carbachol).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound's reversal of the agonist-induced decrease in cAMP.

-

Conclusion

This compound functions as a non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the direct blockade of acetylcholine binding, leading to the inhibition of downstream signaling pathways coupled to Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins. This comprehensive guide provides the foundational knowledge and detailed experimental protocols necessary for the continued investigation and development of this compound and its derivatives for therapeutic applications. The provided data and methodologies will aid researchers in further elucidating the nuanced pharmacology of this important tropane alkaloid.

References

Scopine Hydrochloride as a Metabolite of Scopolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), a tropane (B1204802) alkaloid with well-established anticholinergic properties, undergoes extensive metabolism in the body. While a significant portion of research has focused on the parent compound, the characterization of its metabolites is crucial for a comprehensive understanding of its pharmacological and toxicological profile. Among these metabolites, scopine (B3395896), formed through the hydrolysis of the ester bond of scopolamine, has garnered interest. This technical guide provides a detailed overview of scopine hydrochloride as a metabolite of scopolamine, summarizing the current state of knowledge on its metabolic pathway, analytical detection methods, and the existing, albeit limited, quantitative data. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.

Metabolic Pathway of Scopolamine to Scopine

The biotransformation of scopolamine is a complex process primarily occurring in the liver. The formation of scopine is a key hydrolytic step in the metabolism of scopolamine.

The primary metabolic pathways for scopolamine include:

-

Hydrolysis: The ester linkage in scopolamine is hydrolyzed to form scopine and tropic acid. While this reaction can occur non-enzymatically under certain conditions, it is primarily mediated by esterases in the body.

-

Oxidative Demethylation: The N-methyl group of the tropane ring can be removed, a reaction often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily[1].

-

Conjugation: Scopolamine and its metabolites can undergo conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted[2][3].

While CYP3A4 is implicated in the overall metabolism of scopolamine, the specific carboxylesterases responsible for the hydrolysis of scopolamine to scopine in humans have not been definitively identified[4]. Carboxylesterases are a superfamily of enzymes known to hydrolyze a wide variety of ester-containing drugs.

A study in rats identified at least 18 metabolites of scopolamine in urine, including scopine, norscopine, tropic acid, and various hydroxylated and conjugated forms[4]. This highlights the complexity of scopolamine's metabolic fate and the species-specific differences that may exist.

Figure 1: Simplified metabolic pathway of scopolamine to scopine.

Quantitative Data on Scopine Formation

A significant challenge in the study of scopine as a metabolite is the lack of robust quantitative data, particularly in humans. While scopine has been identified as a metabolite in animal models, its quantitative contribution to the overall metabolism of scopolamine is not well-established[4].

| Parameter | Finding in Animal Studies (Rats) | Finding in Human Studies | Reference |

| Scopine Identification | Identified as one of at least 18 metabolites in urine. | Qualitative identification is suggested but not definitively quantified in routine clinical studies. | [4] |

| Quantitative Data | Not quantified as a percentage of the administered scopolamine dose. | Data on urinary excretion levels of scopine are not readily available. Less than 5% of scopolamine is excreted unchanged. | [4] |

The limited quantitative data underscores the need for further research to determine the extent of scopolamine's conversion to scopine in different species, including humans. Such data would be invaluable for developing more comprehensive pharmacokinetic models of scopolamine.

Experimental Protocols for Analysis

The analysis of scopine, often in conjunction with scopolamine and other metabolites, in biological matrices typically involves sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis that can be adapted for the quantification of scopine.

Sample Preparation from Biological Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest.

1. Liquid-Liquid Extraction (LLE) for Plasma Samples:

-

Objective: To extract scopolamine and its metabolites from plasma.

-

Procedure:

-

To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of scopine or scopolamine).

-

Add 100 µL of a basifying agent (e.g., 0.2 M NaOH) and vortex.

-

Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2. Solid-Phase Extraction (SPE) for Urine Samples:

-

Objective: To clean up and concentrate scopine from a complex urine matrix.

-

Procedure:

-

To 1 mL of urine, add an internal standard.

-

If analyzing for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required prior to extraction.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the instrument of choice for its high sensitivity and selectivity.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for tropane alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for scopine and its internal standard are monitored.

-

Figure 2: General experimental workflow for the analysis of scopine.

Conclusion and Future Directions

Scopine is a recognized metabolite of scopolamine, formed through the hydrolysis of the parent drug. While its qualitative presence has been confirmed in animal studies, a significant gap exists in the quantitative understanding of this metabolic pathway, particularly in humans. The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for accurately quantifying scopine in biological fluids.

Future research should focus on:

-

Quantitative in vivo studies: To determine the percentage of scopolamine converted to scopine in various species, including humans.

-

Enzyme characterization: To identify the specific carboxylesterases responsible for scopolamine hydrolysis.

-

Pharmacokinetic modeling: To develop comprehensive models that include scopine as a metabolite to better predict the overall disposition of scopolamine.

Addressing these research gaps will provide a more complete picture of scopolamine's metabolism and contribute to a better understanding of its pharmacology and toxicology. This, in turn, will be invaluable for drug development professionals in optimizing the therapeutic use of scopolamine and related compounds.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Derivatization of Scopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine (B3395896), a tropane (B1204802) alkaloid with a unique epoxy bridge, represents a molecule of significant interest in the pharmaceutical industry. While not a major bioactive compound in its natural state, it serves as a crucial chiral precursor in the synthesis of various anticholinergic drugs. This technical guide provides an in-depth exploration of the natural origins of scopine, focusing on its relationship with its precursor, scopolamine (B1681570). It details the biosynthetic pathway, methods for its isolation and conversion, and analytical techniques for its quantification. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Occurrence and Biosynthesis

Scopine is found in various plants belonging to the Solanaceae family, often alongside other tropane alkaloids like scopolamine and hyoscyamine (B1674123).[1][2] Notable plant sources include species of Mandragora, Senecio, and Scopolia. However, the direct isolation of scopine from these plants is often not the primary route for its acquisition due to typically low concentrations. The more common and economically viable approach is the semi-synthesis from the more abundant alkaloid, scopolamine.

Quantitative Data on Precursor Alkaloids in Scopolia carniolica

The following table summarizes the content of scopolamine and atropine (B194438) (a related tropane alkaloid) in different organs of Scopolia carniolica, providing an indication of the potential for scopine extraction after hydrolysis of scopolamine.

| Plant Organ | Scopolamine Content (µg/g dry weight) | Atropine Content (µg/g dry weight) |

| Flower | 619 | 492 |

| Leaf | 1103 | 1615 |

| Root | 346 | 1945 |

| Average | 692 | 1379 |

Data sourced from Fatur, K., et al. (2021).[3]

Biosynthetic Pathway of Tropane Alkaloids

The biosynthesis of scopine is intricately linked to the well-established tropane alkaloid pathway, which originates from the amino acid L-ornithine. This complex series of enzymatic reactions, primarily occurring in the plant roots, leads to the formation of the characteristic tropane ring system. Scopolamine is synthesized from hyoscyamine in a two-step process catalyzed by hyoscyamine 6β-hydroxylase (H6H).[4][5][6][7] Scopine is then derived from scopolamine.

Caption: Biosynthetic pathway of tropane alkaloids leading to scopine.

Experimental Protocols

Extraction of Scopolamine from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction of tropane alkaloids, including scopolamine, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Scopolia carniolica rhizomes)

-

Ammonia (B1221849) solution (25%)

-

Sulfuric acid (dilute)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material with a mixture of methanol and ammonia solution for 24 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acidify the resulting extract with dilute sulfuric acid to a pH of approximately 2-3.

-

Extract the acidified solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

-

Extract the alkaline solution multiple times with chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform to yield the crude alkaloid extract containing scopolamine. Further purification can be achieved using chromatographic techniques.

Synthesis of Scopine via Reductive Hydrolysis of Scopolamine Hydrobromide

This protocol describes a common and high-yielding method for the preparation of scopine from scopolamine hydrobromide.

Materials:

-

Scopolamine hydrobromide trihydrate

-

Absolute ethanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrobromic acid (HBr)

-

Tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a flask equipped with a magnetic stirrer and cool the mixture to 0-5°C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the suspension, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the scopolamine is consumed.

-

Once the reaction is complete, slowly add hydrobromic acid (1.2-1.8 molar equivalents relative to the starting scopolamine) to the reaction mixture while maintaining the temperature below 10°C.

-

Add tetrahydrofuran (THF) to the mixture to induce the crystallization of scopine hydrobromide.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.

Preparation of Scopine Hydrochloride

This compound can be prepared from the scopine base obtained after the hydrolysis of scopolamine.

Materials:

-

Scopine base

-

Dry diethyl ether or isopropanol

-

Hydrochloric acid (gas or concentrated solution)

-

Stirring apparatus

Procedure:

-

Dissolve the scopine base in dry diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold dry diethyl ether, and dry under vacuum.

Experimental and Analytical Workflows

The following diagrams illustrate a typical workflow for the production and analysis of scopine and its hydrochloride salt.

Caption: General workflow for the production of this compound from plant sources.

Caption: Analytical workflow for the quantification of scopine.

Conclusion

While scopine is a naturally occurring tropane alkaloid, its practical acquisition for pharmaceutical applications is predominantly achieved through the chemical modification of the more abundant natural product, scopolamine. This guide has provided a comprehensive overview of the natural sources of scopolamine, detailed protocols for its extraction and subsequent conversion to scopine and its hydrochloride salt, and workflows for its production and analysis. A thorough understanding of these processes is essential for researchers and professionals aiming to utilize this valuable chiral intermediate in the development of novel therapeutics. The provided data and methodologies serve as a foundational resource for further research and process optimization in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Scopolia carniolica var. hladnikiana: Alkaloidal Analysis and Potential Taxonomical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scopolamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

molecular weight and formula of scopine hydrochloride

An In-depth Technical Guide to Scopine (B3395896) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopine hydrochloride is a tropane (B1204802) alkaloid and a significant metabolite of the anticholinergic drug scopolamine (B1681570). Its unique chemical structure and biological activity make it a molecule of interest in neuroscience and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and analytical characterization. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a research setting.

Chemical Properties and Structure

This compound is the hydrochloride salt of scopine. It is a white to off-white crystalline solid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ClNO₂ | [1] |

| Molecular Weight | 191.66 g/mol | |

| CAS Number | 85700-55-6 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis of this compound

This compound is typically synthesized via the reductive cleavage of scopolamine. The following protocol is a representative method for its laboratory-scale synthesis.

Experimental Protocol: Synthesis from Scopolamine Hydrobromide

This protocol describes the synthesis of this compound from scopolamine hydrobromide through reductive hydrolysis using sodium borohydride (B1222165).

Materials:

-

Scopolamine hydrobromide trihydrate

-

Absolute Ethanol (B145695)

-

Sodium borohydride (NaBH₄)

-

Deionized Water

-

Diethyl ether

-

2M Hydrochloric acid in diethyl ether

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel.

-

Cool the suspension to 0°C using an ice bath.

-

Add sodium borohydride to the suspension in portions, ensuring the internal temperature does not exceed 30°C.

-

After the addition is complete, add water to the reaction mixture.

-

Allow the reaction to proceed until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, add diethyl ether to the reaction mixture.

-

Cool the mixture again to 0°C.

-

Acidify the mixture to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid in diethyl ether.

-

The precipitated this compound is then isolated by filtration.

-

The solid is washed with diethyl ether and dried under a vacuum.

dot

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Scopine is an active metabolite of the muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, scopolamine. It exhibits its own biological effects by interacting with muscarinic receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic receptors are classified into five subtypes (M1-M5). Scopine, as an antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, thereby inhibiting downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.

The binding of an agonist like acetylcholine to Gq/11-coupled muscarinic receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is inhibited by scopine.

dot

Caption: Antagonistic action of scopine on the muscarinic acetylcholine receptor signaling pathway.

Analytical Methods for Characterization

The purity and identity of this compound are critical for its use in research and development. Several analytical techniques are employed for its characterization.

Table 2: Analytical Techniques for this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

dot

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a practical synthesis protocol, its mechanism of action as a muscarinic antagonist, and a standard analytical method for its characterization. The provided information, tables, and diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important tropane alkaloid.

References

The Role of Scopine Hydrochloride in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopine (B3395896) hydrochloride, a tropane (B1204802) alkaloid and an active metabolite of scopolamine (B1681570), plays a significant role in neurotransmission primarily through its interaction with the cholinergic system. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding affinity to muscarinic acetylcholine (B1216132) receptors, its influence on acetylcholine release, and its interactions with other key neurotransmitter systems. Detailed experimental protocols for cited methodologies are provided to facilitate further research and drug development.

Introduction

Scopine hydrochloride is a derivative of tropane alkaloids, naturally occurring compounds found in plants of the Solanaceae family, such as belladonna.[1] It is recognized as an active metabolite of the well-known antimuscarinic agent, scopolamine.[2] Its primary pharmacological action is the blockade of muscarinic acetylcholine receptors, which positions it as a modulator of cholinergic neurotransmission throughout the central and peripheral nervous systems.[1] This guide will explore the core aspects of this compound's interaction with neurotransmitter systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Mechanism of Action: Cholinergic System Modulation

The principal mechanism through which this compound exerts its effects is by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.

Receptor Binding Affinity

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the data for its parent compound, scopolamine, provides a strong and relevant proxy. Scopolamine is a non-selective muscarinic antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5).

| Receptor Subtype | Scopolamine Ki (nM) |

| M1 | ~1.1 |

| M2 | ~1.9 |

| M3 | ~1.3 |

| M4 | ~1.0 |

| M5 | ~2.0 |

| Data compiled from multiple sources; experimental conditions may vary. |

Scopine itself has been shown to bind to muscarinic acetylcholine receptors with an IC50 value of 3 µM and is selective for these over nicotinic acetylcholine receptors (IC50 = >500 µM).[2][4]

Impact on Acetylcholine Release

Paradoxically, as a muscarinic receptor antagonist, this compound's parent compound, scopolamine, has been demonstrated to increase the extracellular levels of acetylcholine in various brain regions. This effect is attributed to the blockade of presynaptic M2 autoreceptors, which normally function to inhibit further acetylcholine release.

In vivo microdialysis studies in rats have shown that systemic administration of scopolamine leads to a significant increase in acetylcholine release in the frontal cortex, hippocampus, and striatum.[5][6] For instance, scopolamine administered at a dose of 0.5 mg/kg subcutaneously markedly increased ACh release in these regions.[5] Another study reported a 10- to 20-fold increase in hippocampal ACh overflow following a 1 mg/kg intraperitoneal injection of scopolamine.[2]

Interaction with Other Neurotransmitter Systems

The influence of this compound extends beyond the cholinergic system, with evidence suggesting interactions with dopaminergic, serotonergic, and noradrenergic pathways. These interactions are critical for understanding the compound's full pharmacological profile.

Dopaminergic System

The relationship between the cholinergic and dopaminergic systems is complex and region-specific. Studies on scopolamine suggest an indirect modulation of dopamine (B1211576) neurotransmission. For example, acute scopolamine treatment has been shown to decrease the metabolism of dopamine in the rat hippocampus and frontal cortex, as indicated by reduced levels of the dopamine metabolites DOPAC and HVA.[7] However, scopolamine did not appear to affect dopamine turnover in the striatum and nucleus accumbens.[7] Other research indicates that scopolamine does not increase dopamine release in the striatum.

Serotonergic System

There is evidence of potential interactions between scopolamine and the serotonergic system. Co-administration of scopolamine with selective serotonin (B10506) reuptake inhibitors (SSRIs) may lead to enhanced anticholinergic effects and potential serotonergic effects.[2] This suggests a need for careful consideration when these agents are used concurrently.

Noradrenergic System

The interaction of this compound with the noradrenergic system is less well-documented. However, some studies have shown that scopolamine can have a synergistic antidepressant-like effect when combined with the norepinephrine (B1679862) reuptake inhibitor reboxetine, suggesting a potential interplay between the cholinergic and noradrenergic systems.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound like this compound to muscarinic receptors using a radiolabeled ligand such as [3H]-N-methylscopolamine ([3H]NMS).

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Rat brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-N-methylscopolamine (Radioligand)

-

This compound (unlabeled competitor)

-

Atropine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]NMS, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]NMS binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general procedure for measuring the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving rat.

Objective: To quantify changes in extracellular acetylcholine concentrations in a specific brain region following administration of this compound.

Materials:

-

Adult rat

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the target brain region (e.g., hippocampus).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples to measure changes in acetylcholine levels.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

By blocking these receptors, this compound prevents the initiation of these signaling cascades by acetylcholine.

Conclusion

This compound is a potent modulator of cholinergic neurotransmission, acting as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes. Its primary effect is the blockade of acetylcholine-mediated signaling, which paradoxically leads to an increase in extracellular acetylcholine levels through the inhibition of presynaptic autoreceptors. Furthermore, emerging evidence points to its influence on other critical neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways. A thorough understanding of these multifaceted interactions is essential for the continued investigation of this compound and its derivatives in both basic research and clinical applications. The experimental protocols and data presented in this guide provide a foundational resource for professionals in the field of neuroscience and drug development.

References

- 1. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raised glucose levels enhance scopolamine-induced acetylcholine overflow from the hippocampus: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Features of ligand binding in homogenate and section preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Scopine Hydrochloride from Scopolamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine (B3395896) is a valuable chiral intermediate in the synthesis of various anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for managing Chronic Obstructive Pulmonary Disease (COPD).[1] The efficient and high-purity synthesis of scopine is, therefore, of significant interest. While classical hydrolysis of the ester bond in scopolamine (B1681570) can yield scopine, the most common and industrially scalable method involves the reductive cleavage of the tropic acid moiety from scopolamine hydrobromide using a reducing agent like sodium borohydride (B1222165).[1] This document provides detailed protocols for the synthesis of scopine hydrochloride from scopolamine, focusing on the prevalent reductive hydrolysis method.

Reaction Pathway: Reductive Hydrolysis

The conversion of scopolamine to scopine via reductive hydrolysis utilizes a reducing agent to cleave the ester bond. The most frequently cited method employs sodium borohydride in an alcoholic solvent.[1] The reaction involves the reduction of the ester to the corresponding alcohols. A subsequent work-up is necessary to break down borate (B1201080) complexes.[1]

Experimental Protocols

Two detailed protocols for the synthesis of this compound from scopolamine hydrobromide trihydrate are presented below, one for a laboratory scale and another for a larger scale production.

Laboratory Scale Synthesis of this compound

This protocol is adapted from a comparative example in patent literature.[1]

Materials:

-

Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)[1]

-

Absolute ethanol (B145695) (100 mL)[1]

-

Sodium borohydride (4.0 g, 105.7 mmol)[1]

-

Water (4.8 mL)[1]

-

Diethyl ether (50 mL)[1]

-

2M Hydrochloric acid in diethyl ether[1]

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel and cool to approximately 0 °C.[1]

-

Add sodium borohydride portion-wise, ensuring the internal temperature is maintained at a maximum of 30 °C.[1]

-

Add water to the reaction mixture.[1]

-

Stir the reaction for 3.5 hours, monitoring for completion.[1]

-

Upon completion, add diethyl ether.[1]

-

Cool the reaction mixture to 0 °C and acidify to a pH of about 2 with 2M hydrochloric acid in diethyl ether.[1]

-

Isolate the precipitated this compound by filtration.[1]

Optimized Large-Scale Production of Scopine Hydrobromide

This protocol is an example of a scaled-up process for higher yields and purity.[1]

Materials:

-

Scopolamine hydrobromide trihydrate (100 g, 228.2 mmol)[1]

-

Ethanol (1 L)[1]

-

Sodium borohydride (30.2 g, 798.7 mmol)[1]

-

Hydrobromic acid (HBr) solution[1]

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in ethanol in a suitable reactor and cool the mixture to 0 °C.[1]

-

Add sodium borohydride portion-wise to the suspension.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[1]

-

Filter the inorganic salts from the reaction mixture.[1]

-

Concentrate the filtrate.[1]

-

Add hydrobromic acid to the concentrated filtrate to precipitate scopine hydrobromide.[1]

-

Isolate the crystalline scopine hydrobromide by filtration and dry under vacuum.[1]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of scopine salts from scopolamine.

Table 1: Laboratory Scale Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Scopolamine hydrobromide trihydrate | [1] |

| Amount of Starting Material | 10.0 g (22.84 mmol) | [1] |

| Reducing Agent | Sodium borohydride | [1] |

| Amount of Reducing Agent | 4.0 g (105.7 mmol) | [1] |

| Solvent | Absolute ethanol | [1] |

| Solvent Volume | 100 mL | [1] |

| Reaction Temperature | 0 °C to 30 °C | [1] |

| Reaction Time | 3.5 hours | [1] |

| Product | This compound | [1] |

Table 2: Large-Scale Production of Scopine Hydrobromide

| Parameter | Value | Reference |

| Starting Material | Scopolamine hydrobromide trihydrate | [1] |

| Amount of Starting Material | 100 g (228.2 mmol) | [1] |

| Reducing Agent | Sodium borohydride | [1] |

| Amount of Reducing Agent | 30.2 g (798.7 mmol) | [1] |

| Solvent | Ethanol | [1] |

| Solvent Volume | 1 L | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Product | Scopine hydrobromide | [1] |

| Yield | 88.2% | [2] |

Process Parameters and Product Quality

Careful control of reaction conditions is crucial to maximize yield and minimize the formation of impurities.[1] The primary organic impurity is scopoline, which can form under certain conditions.[1] Inorganic impurities, mainly borate salts from sodium borohydride, must be effectively removed during the work-up.[1] The presence of these impurities can negatively impact the yield and purity of subsequent synthetic steps.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its synthesis is a critical process for the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis of tiotropium bromide, utilizing scopine (B3395896) hydrochloride as a key precursor. The synthesis generally proceeds through a two-step process: esterification of scopine with a derivative of di-(2-thienyl)acetic acid, followed by quaternization of the resulting scopine ester intermediate with methyl bromide.[3]

Signaling Pathway of Tiotropium Bromide

Tiotropium bromide functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors in the airways.[4] By blocking primarily the M3 muscarinic receptors on smooth muscle cells, it prevents bronchoconstriction and leads to bronchodilation.[1][4]

Caption: Signaling pathway of Tiotropium Bromide's antagonism at the M3 muscarinic receptor.

Synthetic Pathway Overview

The synthesis of tiotropium bromide from scopine hydrochloride involves the initial liberation of the free base scopine, followed by esterification and quaternization.

Caption: General synthetic pathway of tiotropium bromide from this compound.

Quantitative Data Summary

The following table summarizes reported yields for the key steps in the synthesis of tiotropium bromide from scopine, based on various patented methods.

| Step | Reactants | Key Reagents/Solvents | Yield (%) | Reference |

| Esterification | Scopine, di-(2-thienyl)acetic acid | EDC, DMAP, Dichloromethane | 83% | [3] |

| Quaternization | Scopine ester, Methyl bromide solution | Acetonitrile | 94% | [3] |

| Overall Process | Quaternized scopine ester | Oxygen-saturated acetonitrile, Triethylamine | 74% | [3] |

Experimental Protocols

Protocol 1: Esterification of Scopine

This protocol details the formation of the scopine ester intermediate.

Materials:

-

Scopine (15.5 g)

-

di-(2-thienyl)acetic acid (24.6 g)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (17.1 g)

-

4-Dimethylaminopyridine (DMAP) (1.2 g)

-

Dichloromethane (100 ml)

-

Distilled water

-

Anhydrous Na2SO4

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolve scopine (15.5 g) and di-(2-thienyl)acetic acid (24.6 g) in dichloromethane (100 ml) in a round-bottom flask.[3]

-

To the obtained solution, add EDC (17.1 g) and DMAP (1.2 g).[3]

-

Stir the mixture at room temperature for 16 hours.[3]

-

After the reaction is complete, extract the product with distilled water (3 x 50 ml).[3]

-

Separate the organic phase and dry it over anhydrous Na2SO4.[3]

-

Filter the solution to remove the drying agent.[3]

-

The resulting solution contains the scopine ester intermediate.

Protocol 2: Quaternization of Scopine Ester

This protocol details the conversion of the scopine ester intermediate to tiotropium bromide using methyl bromide.

Materials:

-

Scopine ester (from Protocol 1) (0.8 g, 0.0022 moles)

-

Acetonitrile solution of methyl bromide (50% wt/wt) (1 ml)

-

Acetonitrile

-

Reaction vial/tube

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolve the scopine ester (0.8 g) in acetonitrile.[3]

-

Add the acetonitrile solution of methyl bromide (1 ml) to the mixture.[3]

-

Stir the mixture at room temperature for 72 hours in a closed reaction vessel.[5][6]

-

The resulting solid precipitate is tiotropium bromide.

-

Filter the solid product and wash with a suitable solvent such as acetonitrile.[5]

-

Dry the product under low pressure to obtain pure tiotropium bromide.[5]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the synthesis of tiotropium bromide.

Conclusion

The synthesis of tiotropium bromide from this compound is a well-established process. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of drug development. The choice of specific reagents and reaction conditions can be optimized to improve yield and purity, and various purification techniques such as crystallization can be employed to obtain a final product of high purity.[7]

References

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]

- 6. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 7. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]

Application Notes and Protocols for the Reductive Cleavage of Scopolamine to Scopine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scopine (B3395896) is a crucial chiral intermediate in the synthesis of several anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for treating chronic obstructive pulmonary disease (COPD). The efficient and high-purity synthesis of scopine is therefore of significant chemical and pharmaceutical interest. The most prevalent and industrially scalable method for producing scopine involves the reductive cleavage of the tropic acid moiety from scopolamine (B1681570). This document provides detailed protocols and data for this transformation, focusing on the widely used method employing sodium borohydride (B1222165).

The conversion of scopolamine to scopine is achieved through the reductive cleavage of the ester bond. The most commonly cited and effective method utilizes sodium borohydride in an alcoholic solvent.[1] This process reduces the ester to the corresponding alcohols: scopine and tropic alcohol. Careful control of reaction parameters is essential to maximize the yield of scopine and minimize the formation of impurities, such as the isomeric scopoline (B1219716).[2]

Quantitative Data Summary

The yield of scopine hydrobromide from the reductive cleavage of scopolamine hydrobromide can vary based on the specific reaction and purification conditions. The following table summarizes representative quantitative data from various experimental protocols.

| Starting Material | Reducing Agent | Solvent | Acid for Salt Formation | Yield of Scopine Salt | Purity/Notes | Reference |

| Scopolamine Hydrobromide Trihydrate | Sodium Borohydride | Absolute Ethanol (B145695) | Hydrobromic Acid (48%) | 85.6% | Sulfated Ash: 12.7% | [3] |

| Scopolamine Hydrobromide Trihydrate | Sodium Borohydride | Ethanol (96%) | Hydrobromic Acid (48%) | 64% | Sulfated Ash: 0.7% | [3] |

| Scopolamine Hydrobromide | Sodium Borohydride | Ethanol | Hydrogen Chloride (gas) | Not specified | Precipitated as hydrochloride salt | [4] |

| Scopolamine | Potassium Hydroxide / Barium Hydroxide | Ether / Water | Sulfuric Acid | 96% | Based on unrecovered scopolamine | [5] |

Experimental Protocol: Reductive Cleavage of Scopolamine Hydrobromide Trihydrate

This protocol is optimized to produce scopine hydrobromide with a good yield while minimizing the formation of the scopoline impurity.[2]

Materials:

-

Scopolamine hydrobromide trihydrate

-

Absolute ethanol

-

Sodium borohydride (NaBH₄)

-

Hydrobromic acid (48% aqueous solution)

-

Tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend the scopolamine hydrobromide trihydrate in absolute ethanol.

-

Cooling: Cool the suspension to a temperature between 0°C and 5°C using an ice bath.[2][3]

-

Addition of Reducing Agent: While maintaining the temperature of the suspension below 10°C, slowly add sodium borohydride in small portions.[2] Vigorous gas evolution may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the scopolamine has been consumed.[2]

-

Warming and Stirring: Once the addition of sodium borohydride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is deemed complete by the chosen monitoring method.[3]

-

Filtration of Inorganic Salts: After the reaction is complete, filter the mixture to remove the inorganic salts that have precipitated.

-

Acidification and Precipitation: Cool the filtrate to 0°C. Slowly add hydrobromic acid (approximately 1.2-1.8 molar equivalents relative to the starting scopolamine) to the filtrate to adjust the pH to 1.[3]

-

Crystallization: To induce the crystallization of scopine hydrobromide, add tetrahydrofuran (THF) to the acidified mixture.[2][3]

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold ethanol and then dry them under vacuum at a temperature not exceeding 50°C to obtain the final scopine hydrobromide product.[2]

Visualizations

Caption: Experimental workflow for the reductive cleavage of scopolamine.

Caption: Chemical transformation from scopolamine to scopine and tropic alcohol.

References

laboratory scale synthesis of scopine hydrochloride protocol

Application Notes and Protocols

Topic: Laboratory Scale Synthesis of Scopine (B3395896) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scopine is a valuable chiral intermediate used in the synthesis of several anticholinergic drugs, most notably tiotropium (B1237716) bromide, a long-acting bronchodilator for managing Chronic Obstructive Pulmonary Disease (COPD).[1] The efficient synthesis of high-purity scopine is therefore of significant interest in pharmaceutical development.[1] The most common and scalable method for producing scopine is through the reductive hydrolysis of scopolamine (B1681570) or its salts.[1] This process involves the reductive cleavage of the tropic acid ester from scopolamine hydrobromide using a reducing agent like sodium borohydride (B1222165).[1][2] The resulting scopine can then be converted to its hydrochloride salt.[2][3]

This document provides a detailed protocol for the laboratory-scale synthesis of scopine hydrochloride from scopolamine hydrobromide trihydrate.

Data Presentation

Quantitative data, including physicochemical properties, typical reaction parameters, and product specifications, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 85700-55-6 | [4][5][6] |

| Molecular Formula | C₈H₁₃NO₂ · HCl | [4][6] |

| Molecular Weight | 191.66 g/mol | [5][7][8] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | PBS (pH 7.2): 10 mg/ml, DMSO: 5 mg/ml, Ethanol (B145695): 1 mg/ml |[4] |

Table 2: Summary of Synthesis Parameters and Results

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Scopolamine Hydrobromide Trihydrate | [1][2] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][3] |

| Solvent | Absolute Ethanol | [1][2][3] |

| Reaction Temperature | 0 °C to 30 °C | [1][2] |

| Yield of Scopine Salt | 88.2 - 98.5% (as hydrobromide) | [2] |

| Key Organic Impurity | Scopoline | [1][2] |

| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) |[2] |

Table 3: Example Product Specifications for this compound

| Analysis | Specification |

|---|---|

| Assay (titration, anhydrous) | 98.0% - 102.0% |

| Scopoline (HPLC) | Not More Than 2.0% |

| Related Substances (HPLC) | |

| Tropic Acid | Not More Than 0.30% |

| Scopolamine | Not More Than 0.30% |

| Total Impurities (excluding Scopoline) | Not More Than 1.0% |

| Water (Karl Fischer) | Not More Than 1.0% |

| Heavy Metals | Not More Than 10 ppm |

Specifications are based on a sample technical data sheet and may vary.[6]

Experimental Workflow and Process Relationships

The following diagrams illustrate the synthesis workflow and the relationship between key process parameters and the quality of the final product.

Caption: General workflow for the synthesis of this compound.

Caption: Relationship between process parameters and product quality.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the reductive hydrolysis of scopolamine hydrobromide.[1][2]

Materials and Reagents:

-

Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)[1]

-

Sodium borohydride (4.0 g, 105.7 mmol)[2]

-

Absolute ethanol (100 mL)[1]

-

Diethyl ether (50 mL)[2]

-

2M Hydrochloric acid in diethyl ether

-

Water (optional, 4.8 mL as per some procedures)[2]

-

Round-bottomed flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: Suspend scopolamine hydrobromide trihydrate (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[1]

-

Cooling: Cool the suspension to approximately 0 °C using an ice bath.[2]

-

Addition of Reducing Agent: Add the sodium borohydride (4.0 g) to the cooled suspension in small portions over a period of time.[2] It is critical to maintain the internal reaction temperature at a maximum of 30 °C to control the reaction rate and minimize impurity formation.[1][2] Gas evolution will be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or HPLC, but can be run for a set time, e.g., 3.5 hours to overnight).[2][9]

-

Work-up: Upon completion, add diethyl ether (50 mL) to the reaction mixture.[2]

-

Precipitation: Cool the mixture back down to 0 °C in an ice bath. Slowly add the 2M solution of hydrochloric acid in diethyl ether dropwise while stirring until the pH of the mixture is approximately 2.[1]

-

Isolation: The product, this compound, will precipitate as a white solid.[3] Continue stirring in the ice bath for a period to ensure complete crystallization.

-

Filtration and Drying: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any soluble impurities. Dry the collected this compound under vacuum to a constant weight.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]

- 3. GB1469781A - Production of scopine - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]

- 7. raybiotech.com [raybiotech.com]

- 8. This compound | 85700-55-6 | FS27805 | Biosynth [biosynth.com]

- 9. Scopine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Role of Scopine Hydrochloride in Muscarinic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scopine (B3395896) hydrochloride and its derivatives in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document includes comparative binding affinity data, detailed experimental protocols for in vitro characterization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Scopine and Muscarinic Receptors

Scopine is a tropane (B1204802) alkaloid that forms the structural core of several pharmacologically significant compounds, most notably the non-selective muscarinic receptor antagonist, scopolamine (B1681570).[1][2][3] Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][3] Their diverse tissue distribution and signaling pathways make them attractive therapeutic targets for a wide range of conditions.[2][3]

While extensive research has been conducted on scopolamine, direct experimental data on the specific activity of scopine hydrochloride at muscarinic receptor subtypes is limited.[1][4] Therefore, this document primarily utilizes data from scopolamine to represent the activity of a scopine-containing ligand, a common approach in the field.[1] Scopine itself is an active metabolite of scopolamine and has been shown to bind to muscarinic receptors.[5] It is also explored as a brain-targeting moiety in drug delivery.[5][6][7]

Comparative Efficacy of Scopine Derivatives and Other Muscarinic Ligands

The in vitro efficacy of compounds at muscarinic receptors is typically determined by their binding affinity (Ki) and functional potency (e.g., IC50, pA2). The following table summarizes the available quantitative data for scopine, its derivative scopolamine, and other standard muscarinic receptor antagonists. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.[3]

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Functional Potency | Reference |

| Scopine | - | - | - | - | - | IC50: 3,000 nM (non-selective mAChR) | [5] |

| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | pA2: 8.41 (M3) | [2] |

| Atropine | 1.1 | 7.9 | 0.5 | 1.1 | 0.8 | - | [2] |

| Pirenzepine | 16 | 350 | 200 | 110 | 140 | - | [2] |

| 4-DAMP | 7.2 (KD) | - | ~1 | ~1 | ~1 | - | [8] |

Dashes (-) indicate that data was not available in the cited sources.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their physiological effects through distinct G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3]

Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's activity at muscarinic receptors. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Muscarinic Receptors

This assay measures the affinity of a compound for a specific receptor subtype by quantifying the displacement of a radiolabeled ligand.[2][3]

Materials:

-

Cell membranes from cell lines stably expressing a human muscarinic receptor subtype (M1-M5).[2]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[2]

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3]

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: 1 µM Atropine.[2]

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a final concentration near its Kd), and the test compound at varying concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add 1 µM atropine.[2]

-

Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.[2]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

-

Quantification: After drying, add a scintillation cocktail to each filter and measure the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Calcium Mobilization Functional Assay (for M1, M3, M5)

This assay determines the functional activity of compounds at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium concentration.[8]

Materials:

-

Cells stably expressing a Gq-coupled muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (this compound).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of the test compound (as an antagonist) to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the concentration-response curves for the agonist in the presence and absence of the antagonist. Calculate the IC50 value for the antagonist (the concentration that inhibits 50% of the agonist response).

GTPγS Binding Functional Assay (for M2, M4)

This assay measures the activation of Gi/o-coupled muscarinic receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8]

Materials:

-

Cell membranes from cells expressing an M2 or M4 receptor subtype.[8]

-

[³⁵S]GTPγS radioligand.

-

Assay buffer containing GDP.

-

Muscarinic agonist (e.g., acetylcholine).

-

Test compound (this compound).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with varying concentrations of the test compound (as an antagonist) in the assay buffer containing GDP and a fixed concentration of an agonist.[8]

-

Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Separation: After incubation, terminate the reaction by rapid vacuum filtration through filter plates to separate membrane-bound [³⁵S]GTPγS from the free form.[8]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[8]

-